molecular formula C5H6N2O3S B12011624 6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid CAS No. 7153-53-9

6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid

Cat. No.: B12011624
CAS No.: 7153-53-9
M. Wt: 174.18 g/mol
InChI Key: NQHUURCQMWOKLE-UHFFFAOYSA-N
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Description

H6N2O3S. Its molecular weight is approximately 174.18 g/mol . This compound belongs to the pyrimidine family and contains a thioxo group (S=) and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 6-oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid involves various methods. One common approach is the reaction between a pyrimidine derivative and a thiol compound. For example, the reaction of 2,4-diamino-6-hydroxypyrimidine with carbon disulfide (CS2) yields the desired compound .

Reaction Conditions:: The reaction typically occurs under mild conditions, with CS2 acting as the sulfur source. Solvents like water or organic solvents may be used. The reaction temperature and time can vary depending on the specific synthetic route.

Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery chemists have access to this compound as part of a collection of rare and unique chemicals . detailed industrial-scale processes remain proprietary.

Chemical Reactions Analysis

6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid can undergo several types of reactions:

    Oxidation: It may be oxidized to form related compounds.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substitution reactions at various positions are possible.

Common reagents and conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.

Major products:

  • Oxidation may yield carboxylic acid derivatives.
  • Reduction can lead to corresponding hydroxyl or amino derivatives.
  • Substitution reactions result in modified pyrimidine derivatives.

Scientific Research Applications

6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid finds applications in:

    Chemistry: As a building block for pyrimidine-based compounds.

    Biology: It may serve as a precursor for bioactive molecules.

    Medicine: Research into potential pharmaceutical applications.

    Industry: Possible use in specialty chemicals or materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or participate in metabolic pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 6-oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid is unique due to its thioxo group, similar compounds include:

  • 2-Oxo-6-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
  • 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
  • 6-(4-Hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

These compounds share structural features but differ in substituents and functional groups . Researchers continue to explore their properties and applications.

Remember that this information is based on available literature, and further studies may provide additional insights into the compound’s properties and applications

Properties

CAS No.

7153-53-9

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

6-oxo-2-sulfanylidene-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C5H6N2O3S/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)

InChI Key

NQHUURCQMWOKLE-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=S)NC1=O)C(=O)O

Origin of Product

United States

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